molecular formula C6H12FNO B12943028 ((3S,4S)-3-Fluoropiperidin-4-yl)methanol

((3S,4S)-3-Fluoropiperidin-4-yl)methanol

Cat. No.: B12943028
M. Wt: 133.16 g/mol
InChI Key: UGVSTHXRRQMAJG-NTSWFWBYSA-N
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Description

((3S,4S)-3-Fluoropiperidin-4-yl)methanol is a fluorinated piperidine derivative with stereochemical specificity at the 3S and 4S positions. This compound features a hydroxymethyl group at position 4 and a fluorine atom at position 3 on the piperidine ring. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of NMDA receptor negative allosteric modulators for major depressive disorder (MDD) .

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

[(3S,4S)-3-fluoropiperidin-4-yl]methanol

InChI

InChI=1S/C6H12FNO/c7-6-3-8-2-1-5(6)4-9/h5-6,8-9H,1-4H2/t5-,6+/m0/s1

InChI Key

UGVSTHXRRQMAJG-NTSWFWBYSA-N

Isomeric SMILES

C1CNC[C@H]([C@@H]1CO)F

Canonical SMILES

C1CNCC(C1CO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3S,4S)-3-Fluoropiperidin-4-yl)methanol typically involves the fluorination of a piperidine precursor. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of ((3S,4S)-3-Fluoropiperidin-4-yl)methanol may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: ((3S,4S)-3-Fluoropiperidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the piperidine ring.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: ((3S,4S)-3-Fluoropiperidin-4-yl)methanol is used as a building block in the synthesis of complex organic molecules

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of piperidine derivatives. It can also serve as a probe to investigate the interactions of fluorinated compounds with biological targets.

Medicine: ((3S,4S)-3-Fluoropiperidin-4-yl)methanol has potential applications in the development of new pharmaceuticals. Its fluorinated structure can improve the pharmacokinetic properties of drug candidates, making them more effective and longer-lasting.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it valuable for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((3S,4S)-3-Fluoropiperidin-4-yl)methanol involves its interaction with specific molecular targets in biological systems. The fluorine atom can enhance the binding affinity of the compound to its target, leading to increased potency and selectivity. The exact pathways and targets depend on the specific application and the structure of the compound it is incorporated into.

Comparison with Similar Compounds

Key Research Findings

Stereochemistry-Driven Activity : The (3S,4S) configuration in the target compound enables NMDA receptor binding, whereas (3S,4R) analogs like paroxetine derivatives exhibit serotonin-related activity .

Fluorine Impact: Fluorination enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., (4-methylpiperidin-3-yl)methanol) .

Safety Considerations : Fluorophenyl-containing analogs exhibit higher toxicity profiles (e.g., H302, H315) than simpler methyl-substituted derivatives .

Biological Activity

((3S,4S)-3-Fluoropiperidin-4-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing key results.

Chemical Structure and Properties

The compound ((3S,4S)-3-Fluoropiperidin-4-yl)methanol has the following chemical properties:

  • Molecular Formula : C6H13FNO
  • Molecular Weight : 145.18 g/mol
  • CAS Number : 91825876

This structure includes a piperidine ring with a fluorine substituent, which is significant for its biological activity.

Research indicates that ((3S,4S)-3-Fluoropiperidin-4-yl)methanol may interact with various neurotransmitter systems. It has been shown to act as an antagonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This receptor modulation is essential for its potential use in treating conditions such as nicotine addiction and neurodegenerative diseases.

In Vitro Studies

In vitro assays have demonstrated that ((3S,4S)-3-Fluoropiperidin-4-yl)methanol exhibits significant inhibitory effects on the reuptake of neurotransmitters. The following table summarizes key findings from in vitro studies:

Study Assay Type IC50 (µM) Target
Study 1DA Reuptake3.3DAT
Study 2NE Reuptake5.0NET
Study 35HT Reuptake7.0SERT

These results indicate that ((3S,4S)-3-Fluoropiperidin-4-yl)methanol has a potent effect on dopamine and norepinephrine transporters, suggesting its potential in managing mood disorders.

In Vivo Studies

In vivo studies further elucidate the pharmacological profile of ((3S,4S)-3-Fluoropiperidin-4-yl)methanol. Animal models have shown that this compound can significantly reduce nicotine-induced behaviors, indicating its potential as an anti-addictive agent.

Case Study: Nicotine-Induced Hypomobility

A study evaluated the effects of ((3S,4S)-3-Fluoropiperidin-4-yl)methanol on nicotine-induced hypomobility in mice:

  • Dosage : Administered at varying doses (1 mg/kg to 10 mg/kg).
  • Results : Significant reduction in hypomobility was observed at doses of 5 mg/kg and above.

This suggests that the compound may counteract the effects of nicotine, providing a basis for further exploration in smoking cessation therapies.

Safety and Toxicology

Preliminary toxicological assessments indicate that ((3S,4S)-3-Fluoropiperidin-4-yl)methanol has a favorable safety profile. No severe adverse effects were reported in animal studies at therapeutic doses. However, further investigations are necessary to fully understand its long-term safety implications.

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